![molecular formula C11H10F2O2 B1474959 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid CAS No. 1860875-60-0](/img/structure/B1474959.png)
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Overview
Description
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid (CPDFA) is a synthetic compound that has recently been used in scientific research. It is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. CPDFA has been used for a variety of scientific applications, including chemical synthesis, protein engineering, and drug development. The compound has also been used as a ligand for metal ions, as a catalyst for organic reactions, and as a reagent for peptide synthesis.
Scientific Research Applications
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a ligand for metal ions, such as zinc, copper, and nickel. It has also been used as a catalyst for organic reactions, such as the Friedel-Crafts alkylation reaction. 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has also been used as a reagent for peptide synthesis. The compound has been used to modify peptides, such as by adding a cyclopropyl group to a peptide.
Mechanism of Action
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is a functionalized difluoroacetic acid (DFA) that has a cyclopropyl group attached to a phenyl group. The cyclopropyl group is known to have a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis.
Biochemical and Physiological Effects
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. However, there is limited data available on the biochemical and physiological effects of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid. The compound has been shown to be non-toxic, but it is not known if it has any other effects on the body.
Advantages and Limitations for Lab Experiments
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is non-toxic. The compound also has a stabilizing effect on the molecule, which makes it a useful reagent for chemical synthesis. The cyclopropyl group also increases the acidity of the molecule, making it a useful reagent for peptide synthesis. However, 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid is not a very stable compound and can degrade over time.
Future Directions
The use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid in scientific research has been limited so far. However, there are several potential future directions for the use of 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid. One potential application is in drug development, as the compound could be used to modify peptides and proteins for drug design. Another potential application is in protein engineering, as the compound could be used to modify proteins for a variety of purposes. Finally, 2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid could also be used in catalysis, as the compound could be used to catalyze organic reactions.
properties
IUPAC Name |
2-(4-cyclopropylphenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZRFWREKPGCMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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